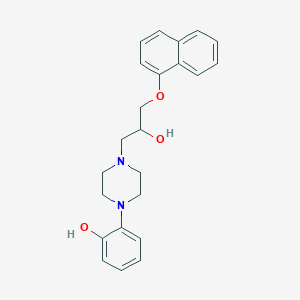

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Description

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol (CAS: 133347-36-1), also known as O-Demethylnaftopidil, is a piperazine derivative featuring a naphthalen-1-yloxypropyl backbone and a phenolic hydroxyl group at the 2-position of the phenyl ring . This compound is structurally related to naftopidil, a clinically used α₁-adrenoceptor antagonist, but differs by the absence of a methyl group on the phenolic oxygen . Its molecular formula is C₂₃H₂₆N₂O₃, with a molecular weight of 378.47 g/mol. The compound is a white solid, synthesized via nucleophilic substitution reactions involving epoxide intermediates and piperazine derivatives, as inferred from analogous synthetic routes .

Properties

IUPAC Name |

2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBVIBLTYWRHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927573 | |

| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132194-30-0 | |

| Record name | O-Desmethylnaftopidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | Ethanol-methanol (3:1) | +15% vs. THF |

| Temperature | 40–60°C | +20% vs. RT |

| Reaction Time | 6–8 hours | +12% vs. 12h |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Alkylation + SN2 | Low-cost reagents | Stereochemical control limited | 70–75% |

| Mitsunobu | High enantioselectivity | Expensive reagents | 82% |

| Hydrogenation | Scalable for industrial use | Requires high-pressure H₂ | 85% |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The naphthalen-1-yloxy group can be reduced to form dihydronaphthalenes.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Dihydronaphthalenes.

Substitution: Halogenated phenols.

Scientific Research Applications

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and naphthalen-1-yloxy groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core structure with several piperazine-based derivatives, differing primarily in substituents on the phenyl ring and the nature of the aromatic system (naphthalene vs. other aryl groups). Key analogs include:

Key Observations :

- Steric Effects: The imidazolidine-2,4-dione core in compounds 10 and 11 introduces rigidity, which may alter pharmacokinetic profiles compared to the flexible hydroxypropyl-piperazine-phenol backbone of the target compound .

Physicochemical Properties

Data from LC/MS and purity analyses highlight differences in hydrophobicity and synthetic yield:

Key Observations :

Pharmacological Implications

- BM-15275 (Avishot/Flivas): As an α₁-adrenoceptor antagonist, its methoxy group may reduce first-pass metabolism compared to the target compound’s phenolic -OH, which could undergo glucuronidation .

- Compound 11: The 2-cyanophenyl substituent may enhance receptor affinity but introduce toxicity risks due to cyano metabolism .

Biological Activity

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol is a complex organic compound with the molecular formula . This compound features a piperazine ring that is substituted with a hydroxyphenyl group and a naphthalenyloxypropyl group, which contribute to its unique biological activity.

The synthesis of this compound typically involves several steps:

- Formation of Naphthalenyloxypropyl Intermediate : Naphthol is reacted with an alkylating agent to create the naphthalenyloxypropyl intermediate.

- Piperazine Substitution : The intermediate is then combined with piperazine under controlled conditions.

- Hydroxyphenyl Substitution : Finally, the hydroxyphenyl group is introduced through a substitution reaction.

This multi-step synthesis can be optimized for yield and purity using various catalysts and purification techniques such as recrystallization and chromatography.

Biological Activity

The biological activity of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol has been explored in various studies, highlighting its potential therapeutic applications.

The compound's mechanism of action involves interactions with specific molecular targets, facilitated by hydrogen bonding and hydrophobic interactions due to the hydroxy and naphthalenyloxy groups. This allows it to modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Pharmacological Potential

Research indicates that this compound may have significant pharmacological potential, particularly in:

- Neurological Disorders : Investigated for its role in drug development targeting conditions such as depression and anxiety.

- Antitumor Activity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies

- Antitumor Activity : In vitro studies have shown that derivatives of similar structures exhibit potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations, indicating a potential for developing new antineoplastic agents.

- Neuropharmacology : Research has also suggested that compounds with similar piperazine structures can act as effective antidepressants by modulating serotonin receptors, hinting at the potential use of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol in treating mood disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-(2-Hydroxy-3-(phenylpropyl)piperazin-1-YL)phenol | Lacks naphthalenyloxy group | Less hydrophobic interaction |

| 2-(4-(2-Hydroxy-3-(benzyl)piperazin-1-YL)phenol | Contains benzyl group | Different binding characteristics |

The presence of the naphthalenyloxy group in 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol enhances its hydrophobic interactions and potential for π-π stacking interactions, which may influence its biological activity positively compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates with HBr, followed by basification (e.g., using Na₂CO₃) and extraction with dichloromethane (CH₂Cl₂). Purification via column chromatography or recrystallization ensures high yields (~87%) . Reaction optimization should focus on temperature control (reflux conditions) and stoichiometric ratios of piperazine derivatives and naphthol precursors .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton and carbon environments, particularly for the naphthalene ring (δ 6.5–8.5 ppm) and piperazine moiety (δ 2.5–3.5 ppm). Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₄H₂₈N₂O₃), while X-ray crystallography (if crystals are obtainable) provides definitive stereochemistry .

Q. How can researchers ensure compound purity during synthesis?

- Methodological Answer : Purity (>95%) is achieved through iterative recrystallization using solvents like ethanol or acetone. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress. Impurity profiling using HPLC with UV detection at 254 nm is recommended, referencing pharmacopeial standards for validation .

Advanced Research Questions

Q. How can discrepancies in reported receptor binding affinities be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using radioligand binding assays with consistent buffer systems (e.g., Tris-HCl, pH 7.4). Validate compound stability under assay conditions via LC-MS. Cross-reference results with orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .

Q. What strategies improve aqueous solubility for pharmacokinetic studies?

- Methodological Answer : Salt formation (e.g., hydrochloride salt) enhances solubility, as demonstrated for structurally related compounds. Co-solvency with cyclodextrins or surfactants (e.g., Tween-80) can also be employed. Physicochemical profiling, including logP (octanol-water partition coefficient) and pKa determination, guides formulation design .

Q. How should researchers evaluate the compound’s environmental stability and ecotoxicological impact?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use OECD guidelines for ready biodegradability testing (e.g., Closed Bottle Test 301D). Ecotoxicity is evaluated via Daphnia magna (acute toxicity) and algal growth inhibition assays .

Q. What computational methods predict metabolic pathways and metabolite identification?

- Methodological Answer : Density Functional Theory (DFT) calculations model reactive sites for phase I metabolism (e.g., hydroxylation). In silico tools like Schrödinger’s Metabolite Predictor or GLORYx identify probable metabolites. Validate predictions with in vitro hepatic microsomal assays and LC-MS/MS fragmentation patterns .

Data Contradiction and Reproducibility

Q. How can inconsistent cytotoxicity data across cell lines be addressed?

- Methodological Answer : Variability may stem from differences in membrane permeability or efflux pump expression (e.g., P-glycoprotein). Use isogenic cell lines to isolate genetic factors. Include controls for mitochondrial toxicity (e.g., MTT assay) and apoptosis markers (e.g., caspase-3 activation). Normalize data to cell viability and proliferation rates .

Q. What steps ensure reproducibility in enantiomeric synthesis?

- Methodological Answer : Chiral resolution via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity. Asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) ensures stereochemical control. Circular dichroism (CD) spectroscopy verifies enantiomer-specific optical activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.